molecular formula C12H21N3O2 B2996028 (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol CAS No. 1241597-26-1

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol

Cat. No.: B2996028
CAS No.: 1241597-26-1
M. Wt: 239.319
InChI Key: YTVPIHBJQHCQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is a high-value chemical building block incorporating both a 1,2,4-oxadiazole heterocycle and a piperidine-methanol scaffold. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery . This compound serves as a versatile precursor in organic synthesis and drug development, particularly for constructing more complex molecules targeting various biological pathways. The molecular framework is recognized in scientific literature for its presence in compounds investigated as GPR119 agonists, which are a class of therapeutic agents studied for their potential to augment insulin secretion and effectively lower plasma glucose excursion . The compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical intermediate to explore structure-activity relationships in medicinal chemistry programs, particularly in developing novel therapeutic agents.

Properties

IUPAC Name

[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(2)12-13-11(17-14-12)7-15-5-3-10(8-16)4-6-15/h9-10,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVPIHBJQHCQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route includes:

  • Formation of the oxadiazole ring: : Reacting an appropriate hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core.

  • Introduction of the isopropyl group: : Alkylation of the oxadiazole ring with an isopropyl halide.

  • Attachment to the piperidine ring: : Nucleophilic substitution reaction to attach the oxadiazole ring to the piperidine ring.

  • Introduction of the methanol group: : Reduction of a suitable precursor to introduce the methanol group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the methanol group to a carboxylic acid or other oxidized forms.

  • Reduction: : Reducing the oxadiazole ring or other functional groups.

  • Substitution: : Replacing the isopropyl group with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Various alkyl halides and nucleophiles under suitable conditions.

Major Products Formed

  • Oxidation: : Carboxylic acids, aldehydes, or ketones.

  • Reduction: : Alcohols, amines, or other reduced forms.

  • Substitution: : Alkylated or arylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound 3-Isopropyl-oxadiazole Propanamide Piperidine-Oxadiazole Benzoimidazole
Molecular Weight ~253.3 g/mol 342.2 g/mol ~480.5 g/mol (estimated)
LogP (Estimated) ~1.5 ~2.8 ~3.2
Hydrogen Bond Donors 1 (-OH) 1 (amide NH) 2 (amine NH)
Synthesis Yield Not reported 47% 61%

Key Research Findings

Synthetic Accessibility : The target compound’s analogs are synthesized via nucleophilic substitution or amide coupling, with yields ranging from 47% to 68% .

Metabolic Stability : The 3-isopropyl-1,2,4-oxadiazole moiety resists oxidative metabolism, as seen in GPR119 agonists .

Biological Versatility: Minor structural modifications (e.g., fluorine addition, linker elongation) enable repurposing across therapeutic areas (diabetes, malaria, cystic fibrosis) .

Biological Activity

The compound (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N4OC_{12}H_{18}N_{4}O with a molecular weight of 226.30 g/mol. Its structure includes a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

Cell Line % Inhibition Reference
T-47D (Breast)90.47%
SR Leukemia81.58%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

These results indicate a high potency and efficacy, suggesting that the compound could be a promising candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound has shown to inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : It has been reported to inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways, with IC50 values indicating strong inhibitory effects ( ).
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer cell survival and proliferation, enhancing its potential as an anticancer agent ( ).

Other Biological Activities

In addition to its anticancer properties, the oxadiazole moiety has been associated with various biological activities:

  • Antimicrobial Activity : Some derivatives have shown antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Properties : Studies suggest potential anti-inflammatory effects, which could complement its anticancer activity by reducing tumor-associated inflammation ( ).

Case Studies

A recent study synthesized several oxadiazole derivatives, including the compound , and evaluated their anticancer efficacy. The findings revealed that compounds with similar structural features exhibited promising cytotoxicity against multiple cancer cell lines, reinforcing the idea that modifications to the oxadiazole structure can enhance biological activity ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.